Bleu Procion H-5R

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Procion Blue H-5R is a chemical compound that is used in various applications. It is often used for dyeing cotton, viscose, wool, silk, and fabric . It is also used in scientific research . In recent studies, Procion Blue H-5R has been functionalized onto cellulose membranes for the specific removal of bilirubin .

Synthesis Analysis

The synthesis of Procion Blue H-5R involves several steps. In one study, cellulose membranes were prepared by a phase inversion technique with surface functionalized Procion Blue H-5R (PB) for bilirubin adsorption .

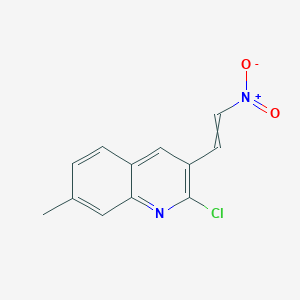

Molecular Structure Analysis

The molecular structure of Procion Blue H-5R is complex. It is a dark blue powder that is soluble in water . The chemical structures and morphologies of membranes were characterized by FITR, XPS, and SEM .

Chemical Reactions Analysis

The chemical reactions involving Procion Blue H-5R are complex and depend on the specific application. In the case of bilirubin adsorption, the Procion Blue H-5R was immobilized onto the cellulose membrane surfaces and reached a maximum amount of 230 mg/g membrane .

Physical And Chemical Properties Analysis

Procion Blue H-5R is a dark blue powder. Its solubility in water at 50 °C is 30g/L. The aqueous solution is purplish blue, and the color is unchanged by adding 1mol/L sodium hydroxide .

Applications De Recherche Scientifique

Élimination spécifique de la bilirubine

Le Bleu Procion H-5R a été utilisé pour l'élimination spécifique de la bilirubine, ce qui est essentiel pour le traitement de l'hyperbilirubinémie {svg_1}. Dans une étude, des membranes cellulosiques ont été préparées par une technique d'inversion de phase avec une surface fonctionnalisée par du this compound pour l'adsorption de la bilirubine {svg_2}.

Les structures chimiques et les morphologies des membranes ont été caractérisées par FITR, XPS et SEM. Les quantités de this compound immobilisé sur les membranes ont été étudiées. De plus, les effets des quantités de this compound immobilisé, de la concentration initiale de bilirubine, de la concentration en NaCl, du pH, du nombre de cycles de recyclage et de la concentration en BSA sur la capacité d'adsorption de la membrane cellulosique immobilisée par le this compound sur la bilirubine ont été étudiés {svg_3}.

Les résultats ont montré que le this compound a été immobilisé sur les surfaces de la membrane cellulosique et a atteint une quantité maximale de 230 mg/g de membrane. L'isotherme d'adsorption de la bilirubine s'est bien adapté au modèle de Langmuir {svg_4}. De plus, la membrane immobilisée par le this compound pourrait adsorber spécifiquement la bilirubine dans une solution mixte BSA/bilirubine et la capacité d'adsorption de la bilirubine a atteint 26 mg/g à pH 9,5 {svg_5}. La membrane a montré une excellente réutilisabilité, la capacité d'adsorption de la bilirubine ayant diminué de 1,3 % après 3 cycles d'adsorption-désorption {svg_6}.

Ce travail a indiqué que le this compound peut être considéré comme un ligand pour l'élimination spécifique de la bilirubine {svg_7}.

Mécanisme D'action

Target of Action

Procion Blue H-5R (PB) primarily targets bilirubin , a degradation product of hemoglobin . Bilirubin is an endogenous toxin, and its specific removal is essential to cure hyperbilirubinemia .

Mode of Action

PB is immobilized onto the surfaces of cellulose membranes prepared by a phase inversion technique . The immobilized PB interacts with bilirubin, adsorbing it from the solution . The amount of PB immobilized on the membranes affects the adsorption capability of the membrane to bilirubin .

Biochemical Pathways

The specific interaction between PB and bilirubin leads to the removal of bilirubin from the system . This process aids in the treatment of hyperbilirubinemia, a condition characterized by an excess of bilirubin in the blood .

Pharmacokinetics

The amount of pb immobilized on the membranes and the initial concentration of bilirubin in the solution are factors that influence the adsorption capability of the pb-immobilized cellulose membrane .

Result of Action

The result of PB’s action is the specific adsorption of bilirubin. The PB-immobilized membrane can specifically adsorb bilirubin in a BSA/bilirubin mixed solution . The bilirubin adsorption capacity reaches 26 mg/g at pH 9.5 . The membrane also shows excellent reusability, with the adsorption capability of bilirubin decreasing only 1.3% after 3 adsorption-desorption cycles .

Action Environment

The action of PB is influenced by several environmental factors. The effects of the immobilized PB amounts, the initial concentration of bilirubin, NaCl concentration, pH value, and BSA concentration on the adsorption capability of the PB-immobilized cellulose membrane to bilirubin have been investigated . Furthermore, bilirubin is easily destroyed by exposure to direct sunlight and oxidized in alkaline solution . Therefore, all adsorption experiments are carried out in a dark room .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Procion Blue H-5R plays a significant role in biochemical reactions, particularly in the field of affinity chromatography. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, which allows for the selective isolation and study of these molecules. For example, Procion Blue H-5R can bind to albumin and other serum proteins, facilitating their separation and analysis . This interaction is primarily driven by the dye’s reactive groups, which form stable covalent bonds with amino acid residues in proteins.

Cellular Effects

Procion Blue H-5R has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Procion Blue H-5R has been shown to affect the adsorption of bilirubin in liver cells, which is crucial for understanding hyperbilirubinemia . Additionally, the dye’s interaction with cellular proteins can lead to changes in cellular metabolism, impacting processes such as energy production and detoxification.

Molecular Mechanism

At the molecular level, Procion Blue H-5R exerts its effects through specific binding interactions with biomolecules. The dye’s reactive groups enable it to form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation. For example, Procion Blue H-5R can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . This mechanism is essential for studying enzyme kinetics and identifying potential drug targets.

Temporal Effects in Laboratory Settings

The effects of Procion Blue H-5R can change over time in laboratory settings. The dye’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Procion Blue H-5R remains stable under ambient conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to Procion Blue H-5R in in vitro or in vivo studies may lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes.

Dosage Effects in Animal Models

The effects of Procion Blue H-5R vary with different dosages in animal models. At low doses, the dye can be used safely for biochemical studies without causing significant adverse effects. At high doses, Procion Blue H-5R may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective use of Procion Blue H-5R in research and therapeutic applications.

Metabolic Pathways

Procion Blue H-5R is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The dye can affect the activity of enzymes involved in detoxification pathways, such as cytochrome P450 enzymes, by binding to their active sites and altering their catalytic efficiency . This interaction can lead to changes in the levels of metabolites and influence overall metabolic homeostasis.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Procion Blue H-5R involves the reaction of 2-naphthol-3,6-disulfonic acid with 4,4'-dichlorobenzophenone followed by coupling with N,N-dimethylaniline. The resulting compound is then diazotized and coupled with 2,4-dichloro-6-nitrophenol.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "4,4'-dichlorobenzophenone", "N,N-dimethylaniline", "sodium nitrite", "hydrochloric acid", "2,4-dichloro-6-nitrophenol", "sodium hydroxide", "sodium carbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol-3,6-disulfonic acid (10 g) in water (100 mL) and add sodium hydroxide (10 g). Heat the mixture to 90-100°C.", "Step 2: Add 4,4'-dichlorobenzophenone (10 g) to the mixture and continue heating for 2 hours.", "Step 3: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 4: Dissolve the solid in N,N-dimethylaniline (50 mL) and add hydrochloric acid (10 mL).", "Step 5: Add sodium nitrite (5 g) to the mixture and stir for 30 minutes.", "Step 6: Add 2,4-dichloro-6-nitrophenol (10 g) to the mixture and stir for 2 hours.", "Step 7: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 8: Dissolve the solid in sodium hydroxide solution (10%) and heat to 70-80°C for 30 minutes.", "Step 9: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 10: Dissolve the solid in sodium carbonate solution (10%) and heat to 70-80°C for 30 minutes.", "Step 11: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 12: Recrystallize the solid from water to obtain Procion Blue H-5R." ] } | |

Numéro CAS |

12236-84-9 |

Formule moléculaire |

C29H14ClN7O14S4.Cu.4Na |

Poids moléculaire |

868.05 |

Origine du produit |

United States |

Q & A

Q1: How does Procion Blue H-5R interact with its target and what are the downstream effects?

A1: Procion Blue H-5R is a dye that exhibits affinity for specific proteins. In one study, it was used to functionalize a cellulose membrane for the specific removal of bilirubin []. This suggests that Procion Blue H-5R interacts with bilirubin through a mechanism that may involve electrostatic interactions, hydrogen bonding, or hydrophobic interactions, leading to its selective removal from a solution.

Q2: Are there any notable differences in how Procion Blue H-5R interacts with enzymes from different species?

A2: Yes, research suggests there might be differences in the interaction. While Procion Blue H-5R was successfully used to purify 6-phosphofructokinase from Pichia pastoris, aqueous two-phase affinity partitioning with a similar dye, Cibacron Blue F3G-A, did not indicate significant structural differences in the nucleotide binding sites of the 6-phosphofructokinases from Pichia pastoris and Saccharomyces cerevisiae []. This implies that the specific interactions between Procion Blue H-5R and target proteins may vary across different species, even for functionally similar enzymes. Further research is needed to fully characterize these interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)